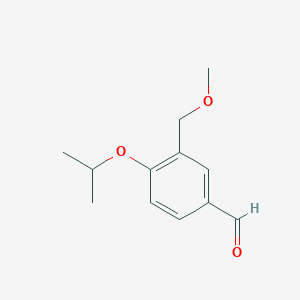
2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
Overview
Description
“2-((Benzyloxy)methyl)cyclopropanecarboxylic acid” is a chemical compound with the linear formula C12H14O3 . It is often used in the field of specialty chemicals .
Molecular Structure Analysis
The molecular structure of “2-((Benzyloxy)methyl)cyclopropanecarboxylic acid” is represented by the linear formula C12H14O3 . The structure of related compounds has been analyzed using X-ray crystallography .Scientific Research Applications
Synthesis and Chemical Properties
- 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid is used as a versatile building block in the synthesis of cyclopropyl-containing amino acids. It has shown reactivity in Michael additions and Diels–Alder reactions, leading to the creation of new amino acids in protected forms, demonstrating its utility in the field of organic synthesis (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
- The compound has been involved in the synthesis of cyclopropane derivatives, which are used in the study of antidepressants (Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, & Couzinier, 1987).
- It serves as a precursor in the synthesis of various bicyclic peptidomimetics, highlighting its role in the development of potential therapeutic agents (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Biological Applications
- The compound has been used to create inhibitors for apple 1-aminocyclopropane-1-carboxylic acid oxidase, suggesting its potential in agricultural applications for controlling plant ethylene production (Dourtoglou & Koussissi, 2000).
- In the field of medicinal chemistry, it's been employed to create derivatives with significant herbicidal and fungicidal activities, demonstrating its potential in agrochemical research (Tian, Song, Wang, & Liu, 2009).
Miscellaneous Applications
- The compound has been utilized in the study of cyclopropane ring opening reactions, contributing to the understanding of chemical reaction mechanisms and synthesis pathways (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
- It's also been part of studies examining the structure-activity relationship in substituted cyclopropanecarboxylic acids, aiding in the development of new chemical entities (Kusuyama, 1979).
properties
IUPAC Name |
2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFPRGAVPMDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Benzyloxy)methyl)cyclopropanecarboxylic acid | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)

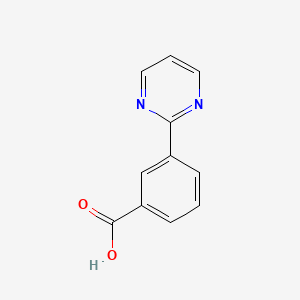
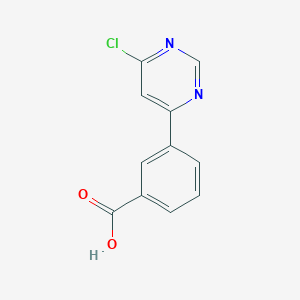
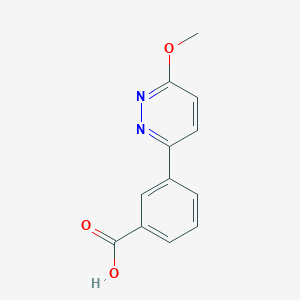
![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)
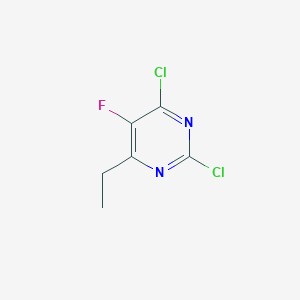



![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)
![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)
![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)
